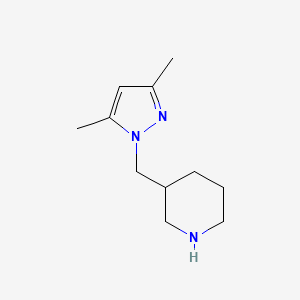
3-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine
Overview
Description
“3-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine” is a compound that contains a piperidine ring attached to a 3,5-dimethyl-1H-pyrazol-1-yl group . The compound is related to 3,5-dimethylpyrazole, which is an organic compound with two methyl substituents .
Synthesis Analysis
The synthesis of related compounds involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Another method involves starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol 1, acetyl acetone 2, various aromatic and heterocyclic aldehydes 3 and phenacyl bromides 4 .Molecular Structure Analysis
The molecular structure of related compounds has been determined by single-crystal X-ray diffraction . The indolizine ring system is essentially planar, with r.m.s. deviations of 0.030 and 0.028 Å .Chemical Reactions Analysis
The chemical reactions of related compounds involve the oxidation of catechol to o-quinone . The ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds include a melting point of 112–116 °C . The compound is a white solid that dissolves well in polar organic solvents .Scientific Research Applications
Synthesis and Molecular Structure
A study by Shawish et al. (2021) focused on the synthesis of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, exploring their molecular structure through X-ray crystallography, Hirshfeld, and DFT calculations. This research highlights the compound's utility in developing new materials with specific electronic and molecular properties (Shawish et al., 2021).
Antimicrobial and Biofilm Inhibition
Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, demonstrating potent antibacterial, biofilm inhibition, and MurB enzyme inhibitory activities. This suggests the compound's potential in developing new antimicrobial agents (Mekky & Sanad, 2020).
Heterocyclic Building Blocks
Matulevičiūtė et al. (2021) developed and synthesized novel heterocyclic amino acids using a compound structurally related to 3-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine, showing its application as a versatile building block for organic synthesis (Matulevičiūtė et al., 2021).
Anticancer Activity
Research by Turov (2020) investigated the anticancer activity of polyfunctional substituted 1,3-thiazoles, identifying compounds with a piperazine substituent that exhibited promising efficacy against various cancer cell lines. This highlights the compound's relevance in cancer research (Turov, 2020).
Future Directions
The future directions of research on this compound could involve further exploration of its biological applications, given its promising in vitro anticoronavirus and antitumoral activity . Additionally, the compound’s potential as a model for further developments in catalytic processes relating to catecholase activity could be explored .
properties
IUPAC Name |
3-[(3,5-dimethylpyrazol-1-yl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-9-6-10(2)14(13-9)8-11-4-3-5-12-7-11/h6,11-12H,3-5,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZAZQDTRJDJQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCCNC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



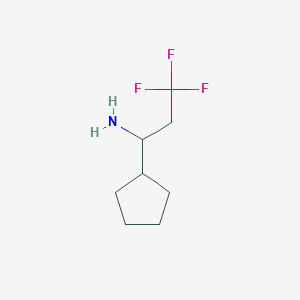
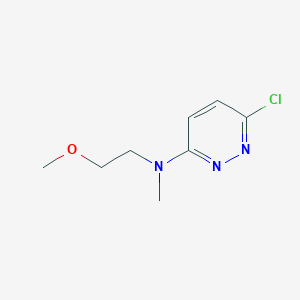
![2-[(Cyclohexylmethyl)(methyl)amino]isonicotinic acid](/img/structure/B1464494.png)
![2-[3-(aminomethyl)piperidin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1464495.png)
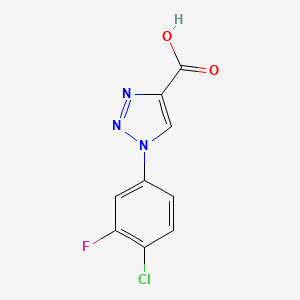
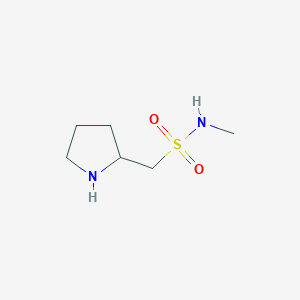
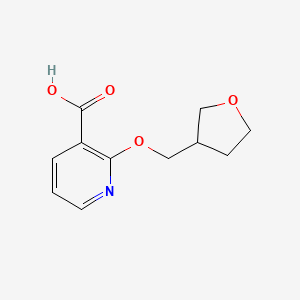
![4-{2-Azabicyclo[2.2.1]heptan-2-yl}-4-oxobutanoic acid](/img/structure/B1464500.png)
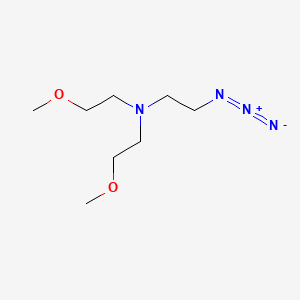
![[1-(2-Aminophenyl)pyrrolidin-2-yl]methanol](/img/structure/B1464504.png)

![1-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}cyclohexan-1-ol](/img/structure/B1464507.png)

![3-chloro-N-[3-(diethylamino)propyl]pyrazin-2-amine](/img/structure/B1464510.png)